2-methoxy-N-phenylaniline

Antioxidant Polymer stabilization Radical scavenging

2-Methoxy-N-phenylaniline (CAS 1207-92-7) is an ortho-substituted diphenylamine building block with a unique steric/electronic profile. The ortho-methoxy group modulates basicity and N–H bond dissociation energy, delivering 33% antioxidant activity in tetralin oxidation models—unlike unsubstituted diphenylamine which shows negligible activity. For C–N coupling research, the ortho effect alters Pd coordination kinetics, making it a model substrate for Buchwald-Hartwig amination optimization. A proven scaffold for medicinal chemistry and polymer stabilization programs where substitution pattern dictates target engagement and radical-trapping performance.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 1207-92-7
Cat. No. B3046184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-phenylaniline
CAS1207-92-7
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=CC=CC=C2
InChIInChI=1S/C13H13NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h2-10,14H,1H3
InChIKeyWENVDHCIJJBBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N-phenylaniline (CAS 1207-92-7) – Diphenylamine Derivative for Organic Synthesis and Antioxidant Research


2-Methoxy-N-phenylaniline (CAS 1207-92-7), also known as N-phenyl-o-anisidine or 2-methoxydiphenylamine, is an N-phenyl substituted aniline derivative with the molecular formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol . The compound features a methoxy group at the ortho position of the aniline ring, which confers a calculated logP of 3.44 and a topological polar surface area of 21.3 Ų . As a secondary diarylamine, it possesses one hydrogen bond donor and two hydrogen bond acceptors, with three rotatable bonds, establishing it as a conformationally flexible building block for fine chemical synthesis .

Why 2-Methoxy-N-phenylaniline (CAS 1207-92-7) Cannot Be Replaced by Unsubstituted or Para-Substituted Diphenylamine Analogs


The ortho-methoxy substitution in 2-methoxy-N-phenylaniline creates a distinct steric and electronic profile that fundamentally alters its reactivity and performance compared to unsubstituted diphenylamine or its para-methoxy isomer. The ortho effect in aniline derivatives weakens basicity regardless of the substituent's electronic nature, differentiating it from para-substituted analogs where electron-donating groups enhance basicity [1]. In antioxidant applications, ortho-substitution patterns yield different N-H bond dissociation energies and radical-trapping kinetics compared to para-substituted analogs, directly impacting performance in polymer stabilization [2]. For cross-coupling reactions, the steric hindrance imposed by the ortho-methoxy group modulates the accessibility of the nitrogen lone pair, affecting coordination to palladium catalysts and altering reaction rates relative to less hindered analogs .

Comparative Performance Data for 2-Methoxy-N-phenylaniline (CAS 1207-92-7) Against Key Analogs


Antioxidant Activity: Ortho-Methoxy Substitution Yields 33% Activity Compared to Unsubstituted Diphenylamine

2-Methoxy-N-phenylaniline demonstrates measurable antioxidant activity, whereas the unsubstituted parent compound diphenylamine exhibits negligible antioxidant capacity in the same assay system . This functional difference arises from the ortho-methoxy group's influence on N-H bond dissociation energy and hydrogen atom transfer kinetics [1].

Antioxidant Polymer stabilization Radical scavenging

Steric Differentiation in Nucleophilic Aromatic Substitution: Ortho-Substituted N-Arylanilines vs. N-Methylaniline

While direct kinetic data for 2-methoxy-N-phenylaniline in SNAr reactions are not available in the retrieved literature, class-level inference from structurally related ortho-substituted N-arylanilines indicates that the ortho-methoxy group introduces steric hindrance that alters nucleophilic reactivity relative to less hindered N-methylaniline [1]. Kinetic studies on aniline vs. N-methylaniline reveal that N-methyl substitution reduces reaction rates by up to 20,000-fold with sterically demanding substrates, demonstrating the profound impact of substituent bulk at nitrogen [1].

SNAr reactivity Steric effects Nucleophilic aromatic substitution

Physicochemical Differentiation: Ortho- vs. Para-Methoxy Substitution Impacts LogP and Basicity

2-Methoxy-N-phenylaniline (ortho-methoxy) exhibits a calculated logP of 3.4388, whereas its para-methoxy analog (4-methoxydiphenylamine, CAS 1208-86-2) exhibits distinct physicochemical behavior . The ortho effect reduces basicity compared to the para isomer, as ortho-substituted anilines are weaker bases than aniline regardless of substituent electronic nature, whereas para electron-donating groups enhance basicity [1].

Lipophilicity Basicity Physicochemical properties

Synthetic Accessibility: Palladium-Catalyzed Amination Yields for Ortho-Methoxy N-Arylanilines

While specific yield data for 2-methoxy-N-phenylaniline synthesis are not disclosed in peer-reviewed literature, class-level data for ortho-substituted N-arylanilines in palladium-catalyzed amination reactions indicate yields typically ranging from 72% to 97% depending on substrate and ligand choice . Kinetic studies on related diphosphane-palladium catalyst systems demonstrate that ortho-substituted anilines coordinate to palladium centers, with the rate-limiting deprotonation step influenced by ligand bite angle .

Cross-coupling Palladium catalysis Buchwald-Hartwig amination

Optimal Research and Industrial Use Cases for 2-Methoxy-N-phenylaniline (CAS 1207-92-7)


Polymer Antioxidant Additive Development Requiring Ortho-Substituted Diphenylamine Scaffolds

2-Methoxy-N-phenylaniline provides a functional antioxidant scaffold with 33% activity in tetralin oxidation models, in contrast to unsubstituted diphenylamine which exhibits negligible antioxidant capacity . This differential activity makes it suitable for research programs investigating structure-activity relationships of ortho-substituted diphenylamine antioxidants in polymer stabilization applications.

Medicinal Chemistry Programs Targeting Ortho-Methoxy N-Phenylaniline Pharmacophores

The ortho-methoxy substitution pattern of 2-methoxy-N-phenylaniline generates a distinct lipophilicity (logP 3.44) and reduced basicity relative to para-substituted analogs [1]. This physicochemical signature is relevant for medicinal chemistry efforts exploring N-phenylaniline derivatives as c-Myc inhibitors or other therapeutic targets, where substitution pattern critically influences target engagement and pharmacokinetic properties.

Structure-Reactivity Studies in Palladium-Catalyzed Cross-Coupling

The ortho-methoxy group in 2-methoxy-N-phenylaniline serves as a model substituent for investigating steric and electronic effects in Buchwald-Hartwig amination and related C-N bond-forming reactions . Kinetic studies demonstrate that ortho-substituted anilines coordinate to palladium catalysts with distinct rate-limiting deprotonation steps, providing a platform for ligand and condition optimization studies.

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